BenchChemオンラインストアへようこそ!

1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Lipophilicity Physicochemical Properties Drug-likeness

1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 1706542-15-5, MF: C12H15NO2, MW: 205.25 g/mol) is a heterocyclic organic compound belonging to the 1,2,3,4-tetrahydroquinoline (THQ) family. It is characterized by a quinoline core structure with an N-ethyl substituent and a carboxylic acid group at the 2-position.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B11894229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCN1C(CCC2=CC=CC=C21)C(=O)O
InChIInChI=1S/C12H15NO2/c1-2-13-10-6-4-3-5-9(10)7-8-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15)
InChIKeyBFCAEXLSVJEQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 1706542-15-5): A Structurally Distinct N-Alkyl THQ-2-Carboxylic Acid Scaffold


1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 1706542-15-5, MF: C12H15NO2, MW: 205.25 g/mol) is a heterocyclic organic compound belonging to the 1,2,3,4-tetrahydroquinoline (THQ) family . It is characterized by a quinoline core structure with an N-ethyl substituent and a carboxylic acid group at the 2-position. This compound occupies a distinct position within the N-alkyl THQ-2-carboxylic acid series, where the N-ethyl group confers lipophilicity, steric, and electronic properties that differ from the N-unsubstituted parent (CAS 46185-24-4, C10H11NO2, MW: 177.2 g/mol) and N-methyl analog (CAS 1706544-92-4, C11H13NO2, MW: 191.23 g/mol) .

Why 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid Cannot Be Replaced by N-Unsubstituted or N-Methyl Analogs


Within the tetrahydroquinoline-2-carboxylic acid chemotype, both the N-substituent identity and the 2-carboxylic acid group are critical pharmacophoric determinants. In the NMDA glycine-site antagonist class, the 2-carboxylate must be pseudoequatorially placed for high-affinity receptor binding [1]. The N-substituent modulates conformational preferences, lipophilicity, and hydrogen-bonding capacity, which directly affects target engagement, metabolic stability, and pharmacokinetic profiles [2]. In opioid peptidomimetics, N-acetylation of the THQ core dramatically increases DOR affinity, resulting in balanced MOR/DOR ligands [3]. Similarly, in EPAC inhibitors, replacement of the N-formyl group with acetyl or hydrogen abolishes activity [4]. These SAR findings collectively demonstrate that the N-ethyl substitution in 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is not interchangeable with N-H, N-methyl, or N-acyl groups; each N-substitution profile produces a unique pharmacological fingerprint.

Quantitative Differentiation Evidence for 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid vs. Comparators


Enhanced Lipophilicity Relative to the N-Unsubstituted Parent Compound

The N-ethyl substituent increases the lipophilicity of the THQ-2-carboxylic acid scaffold compared to the N-unsubstituted parent. The parent compound 1,2,3,4-tetrahydroquinoline-2-carboxylic acid (CAS 46185-24-4) has an experimentally derived LogP of approximately 1.64 . Introduction of the N-ethyl group adds two methylene units, which is predicted to increase LogP by approximately 0.8–1.2 log units based on established additive fragment contributions (π(CH2) ≈ 0.5). This translates to an estimated LogP of approximately 2.4–2.8 for the N-ethyl derivative, positioning it within a more favorable lipophilicity range for membrane permeability while remaining below the typical LogP >5 threshold associated with poor developability [1].

Lipophilicity Physicochemical Properties Drug-likeness

N-Substitution Modulates Conformational Preferences Critical for Glycine-Site NMDA Receptor Binding

In the seminal SAR study by Carling et al. (1992), 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives derived from kynurenic acid were shown to require a pseudoequatorially placed 2-carboxylate for high-affinity binding to the glycine site of the NMDA receptor [1]. The study demonstrated that conformational effects induced by substituents dramatically affect potency: 2,3-dihydrokynurenic acids show reduced potency relative to the parent lead compounds, and removal of the 4-oxo group further reduces potency. Critically, the N-substituent influences the conformational equilibrium of the tetrahydroquinoline ring system, which in turn dictates the spatial orientation of the 2-carboxylate [1]. The N-ethyl group in 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid introduces a specific steric and electronic environment at the nitrogen that is distinct from N-H, N-methyl, or N-acyl substituents, thereby modulating the population of the binding-competent pseudoequatorial carboxylate conformer [2].

NMDA receptor Glycine site antagonist Conformational analysis

Distinct Position in the N-Alkyl THQ-2-Carboxylic Acid Series for Peptidomimetic Design

The tetrahydroquinoline-2-carboxylic acid scaffold is a validated rigidified bioisostere of phenylalanine and a privileged building block for peptidomimetic drug discovery . In a systematic SAR study on N-substituted THQ opioid peptidomimetics, Mosberg et al. (2016) demonstrated that N-acetylation of the THQ core increases DOR binding affinity, yielding ligands with balanced MOR and DOR affinities (Ki = 0.19 nM and 0.51 nM, respectively, for the most optimized analog) [1]. The N-ethyl analog occupies a unique position in the N-alkyl series: it is sterically larger than N-methyl (CAS 1706544-92-4) but lacks the carbonyl hydrogen-bonding capacity of N-acetyl or N-formyl analogs. This difference in steric bulk and H-bonding capability provides a distinct pharmacological profile that cannot be replicated by any other N-substituted analog in the series [1].

Peptidomimetics Opioid receptor Scaffold optimization

Structural Differentiation from N-Formyl EPAC Inhibitor CE3F4

CE3F4, a 5,7-dibromo-N-formyl tetrahydroquinoline analog, is a widely used EPAC1 inhibitor with an IC50 of 23 μM in vitro . In the SAR study by Sonawane et al. (2017), replacement of the N-formyl group with N-acetyl (compound 9) reduced EPAC1 inhibition from 58.1%/88.3% (at 10/50 μM) to 8.7%/26.2%, and complete removal of the N-formyl group (compound 7) reduced activity to 40.8%/74.1% [1]. These data demonstrate that the N-substituent is a critical determinant of EPAC inhibitory activity. The N-ethyl group in 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid represents a fundamentally different electronic environment compared to the N-formyl group: it cannot participate in the rotameric equilibrium (E/Z) that is critical for CE3F4 activity and lacks the hydrogen-bond accepting carbonyl [1]. This structural divergence translates to a distinct pharmacological profile for EPAC-mediated pathways.

EPAC1 inhibitor Cardiac hypertrophy Cancer metastasis

The 2-Carboxylic Acid Motif is Essential for Glycine-Site NMDA Receptor Antagonism – Scaffold Distinction from Decarboxylated Analogs

The 2-carboxylic acid group is a non-negotiable pharmacophoric element for glycine-site NMDA receptor antagonism within the tetrahydroquinoline series. Leeson et al. (1992) established that trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines achieve nanomolar affinity (IC50 = 7.4 nM for compound 35; IC50 = 6 nM for compound 55) at the glycine site, with the absolute stereochemical requirement being 2S,4R [1]. The 2-carboxylate must be pseudoequatorially placed for high-affinity binding. Removal or esterification of the 2-carboxylic acid abolishes high-affinity binding. The decarboxylated analog 1-ethyl-1,2,3,4-tetrahydroquinoline (CAS 16768-69-7), which lacks the 2-carboxylic acid, cannot engage the glycine binding site with high affinity [1]. 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid retains this critical pharmacophoric element while the N-ethyl group provides differential physicochemical properties.

NMDA antagonist Pharmacophore Neuroprotection

Class-Wide ACE Inhibitory Potential via N-Acyl Derivatization – Positional Advantage of N-Ethyl as a Non-Acyl Baseline

N-Acyl-substituted derivatives of 1,2,3,4-tetrahydroquinoline-2-carboxylic acid are established angiotensin converting enzyme (ACE) inhibitors with in vitro IC50 values ranging from 6.5 to 85 nM for optimized N-(3-mercaptopropionyl) derivatives [1]. These compounds function as antihypertensive and cardioactive agents [2]. The N-ethyl compound serves as a chemically distinct, non-acylated baseline scaffold for generating novel ACE inhibitor candidates through further N-functionalization. Unlike the N-acyl prodrug forms, the N-ethyl tertiary amine is not susceptible to the same metabolic cleavage pathways, potentially offering a different metabolic stability profile that can be exploited in medicinal chemistry optimization [1].

ACE inhibitor Antihypertensive Cardiovascular

Recommended Research and Industrial Application Scenarios for 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid


Neuroscience Drug Discovery: NMDA Receptor Glycine-Site Antagonist Development

This compound is best deployed as a core scaffold for designing novel glycine-site NMDA receptor antagonists. The 2-carboxylic acid is the essential pharmacophoric element for binding (as demonstrated by the nanomolar affinity of 4-amido-2-carboxy-THQ derivatives, with IC50 values of 6–7.4 nM for optimized analogs) [1]. The N-ethyl group provides enhanced lipophilicity (predicted LogP ≈ 2.4–2.8 vs. 1.64 for the N-unsubstituted parent) , which is expected to improve blood-brain barrier penetration—a critical requirement for CNS-active NMDA antagonists targeting stroke, neurodegenerative disorders, or chronic pain [1].

Opioid Peptidomimetic Scaffold Optimization: MOR Agonist/DOR Antagonist Ligand Design

The tetrahydroquinoline-2-carboxylic acid scaffold is a validated rigidified phenylalanine bioisostere for opioid peptidomimetics . The N-ethyl substitution occupies a distinct position in the N-alkyl series between N-methyl and N-propyl, offering a steric and electronic profile that cannot be replicated by N-acyl analogs. This compound is suitable for systematic SAR exploration of the N-substituent steric tolerance at MOR and DOR, building on the established finding that N-acetylation of the THQ core increases DOR affinity and yields balanced MOR/DOR ligands (Ki = 0.19 and 0.51 nM, respectively) [2].

EPAC1 Pharmacological Tool Compound Development: Structural Dissection of N-Formyl Rotamer Effects

The N-ethyl derivative serves as a structurally distinct control compound to dissect the contribution of the N-formyl E/Z rotamer equilibrium to EPAC1 inhibition. The SAR study by Sonawane et al. (2017) established that the N-formyl group is critical for EPAC1 activity (CE3F4: 58.1%/88.3% inhibition at 10/50 μM), and its replacement with acetyl or hydrogen results in substantial activity loss [3]. The N-ethyl analog, which cannot participate in the rotameric equilibrium, enables researchers to evaluate whether EPAC1 inhibition is exclusively dependent on the N-formyl rotamer interconversion or whether alternative N-substituents can achieve activity through different binding modes [3].

Cardiovascular Research: ACE Inhibitor Scaffold Diversification

The compound can serve as a non-acylated starting scaffold for the design of novel ACE inhibitors with potentially differentiated pharmacokinetic properties. Established N-acyl-THQ-2-carboxylic acid derivatives are potent ACE inhibitors (IC50 = 6.5–85 nM in vitro), but their metabolic susceptibility to N-deacylation may limit duration of action [4]. The N-ethyl tertiary amine is resistant to the same metabolic cleavage pathways, offering a chemically distinct entry point for generating metabolically stable ACE inhibitor candidates through further optimization of the 1-position and benzo-moiety substitution [4].

Quote Request

Request a Quote for 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.